2'-(butan-2-yl)-N-(4-carbamoylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide 2'-(butan-2-yl)-N-(4-carbamoylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781650
InChI: InChI=1S/C26H31N3O3/c1-3-17(2)29-25(32)21-10-6-5-9-20(21)22(26(29)15-7-4-8-16-26)24(31)28-19-13-11-18(12-14-19)23(27)30/h5-6,9-14,17,22H,3-4,7-8,15-16H2,1-2H3,(H2,27,30)(H,28,31)
SMILES:
Molecular Formula: C26H31N3O3
Molecular Weight: 433.5 g/mol

2'-(butan-2-yl)-N-(4-carbamoylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

CAS No.:

Cat. No.: VC14781650

Molecular Formula: C26H31N3O3

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

2'-(butan-2-yl)-N-(4-carbamoylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide -

Specification

Molecular Formula C26H31N3O3
Molecular Weight 433.5 g/mol
IUPAC Name 2-butan-2-yl-N-(4-carbamoylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide
Standard InChI InChI=1S/C26H31N3O3/c1-3-17(2)29-25(32)21-10-6-5-9-20(21)22(26(29)15-7-4-8-16-26)24(31)28-19-13-11-18(12-14-19)23(27)30/h5-6,9-14,17,22H,3-4,7-8,15-16H2,1-2H3,(H2,27,30)(H,28,31)
Standard InChI Key BCXFUQOFNOIJKR-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=C(C=C4)C(=O)N

Introduction

The compound 2'-(butan-2-yl)-N-(4-carbamoylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule featuring a spirocyclic structure. This unique arrangement involves two rings sharing a single atom, which is characteristic of spiro compounds. The presence of both isoquinoline and carboxamide functionalities suggests potential applications in pharmacology, particularly in targeting specific biological pathways.

Synthesis Methods

The synthesis of this compound can be approached through several organic chemistry methodologies, including:

  • Condensation Reactions: Forming amide bonds between carboxylic acids and amines.

  • Cyclization Reactions: Forming the spirocyclic structure through intramolecular reactions.

  • Substitution Reactions: Introducing specific functional groups into the molecule.

These methods typically involve the use of catalysts and controlled reaction conditions to achieve high yields and purity.

Potential Applications

Given its structural complexity and the presence of pharmacologically relevant functional groups, this compound may have potential applications in medicinal chemistry. Compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating key proteins involved in disease mechanisms.

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